REACTION_CXSMILES
|
[H-].[Li+].[Al+3].[H-].[H-].[H-].[C:7]1([C@H:13]2[CH2:18][CH2:17][C@H:16]([C:19](OC)=[O:20])[CH2:15][CH2:14]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C(OCC)(=O)C.S(=O)(=O)(O)O>O1CCCC1.CCCCCCC.O>[C:7]1([CH:13]2[CH2:18][CH2:17][CH:16]([CH2:19][OH:20])[CH2:15][CH2:14]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
64 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[C@@H]1CC[C@H](CC1)C(=O)OC
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
|
[H-].[Li+].[Al+3].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
420 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was vigorously agitated
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kept at 20° C.
|
Type
|
ADDITION
|
Details
|
After completion of the dropwise addition
|
Type
|
CUSTOM
|
Details
|
reacted for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
to give two separated layers
|
Type
|
CUSTOM
|
Details
|
the mixture was transferred into a separating funnel
|
Type
|
WASH
|
Details
|
by washing it with water (500 ml)
|
Type
|
WASH
|
Details
|
washing with a 2% sodium carbonate aqueous solution (500 ml)
|
Type
|
WASH
|
Details
|
further washing with water till the aqueous layer
|
Type
|
DISTILLATION
|
Details
|
Heptane and THF were distilled off
|
Type
|
CUSTOM
|
Details
|
was recrystallized from heptane (20 ml)
|
Type
|
CUSTOM
|
Details
|
separated by filtration
|
Type
|
CUSTOM
|
Details
|
by drying crystals
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1CCC(CC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H-].[Li+].[Al+3].[H-].[H-].[H-].[C:7]1([C@H:13]2[CH2:18][CH2:17][C@H:16]([C:19](OC)=[O:20])[CH2:15][CH2:14]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C(OCC)(=O)C.S(=O)(=O)(O)O>O1CCCC1.CCCCCCC.O>[C:7]1([CH:13]2[CH2:18][CH2:17][CH:16]([CH2:19][OH:20])[CH2:15][CH2:14]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
64 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[C@@H]1CC[C@H](CC1)C(=O)OC
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
|
[H-].[Li+].[Al+3].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
420 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was vigorously agitated
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kept at 20° C.
|
Type
|
ADDITION
|
Details
|
After completion of the dropwise addition
|
Type
|
CUSTOM
|
Details
|
reacted for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
to give two separated layers
|
Type
|
CUSTOM
|
Details
|
the mixture was transferred into a separating funnel
|
Type
|
WASH
|
Details
|
by washing it with water (500 ml)
|
Type
|
WASH
|
Details
|
washing with a 2% sodium carbonate aqueous solution (500 ml)
|
Type
|
WASH
|
Details
|
further washing with water till the aqueous layer
|
Type
|
DISTILLATION
|
Details
|
Heptane and THF were distilled off
|
Type
|
CUSTOM
|
Details
|
was recrystallized from heptane (20 ml)
|
Type
|
CUSTOM
|
Details
|
separated by filtration
|
Type
|
CUSTOM
|
Details
|
by drying crystals
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1CCC(CC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |